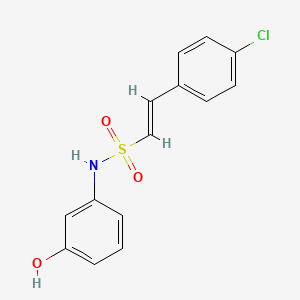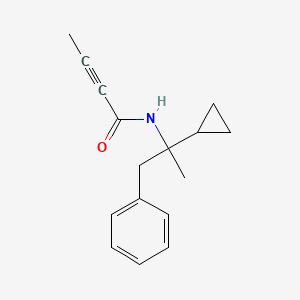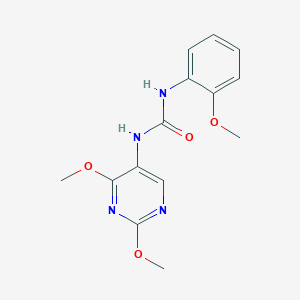![molecular formula C16H16F3NO2S B2538596 N-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamid CAS No. 2097861-32-8](/img/structure/B2538596.png)
N-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a trifluoromethyl group and a thiophene ring
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga sind für Wissenschaftler von großem Interesse, da sie als biologisch aktive Verbindungen potenziell eingesetzt werden können . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern . Beispielsweise enthalten Suprofen, ein nichtsteroidales Antiphlogistikum, und Articain, ein in Europa verwendetes Dentalanästhetikum, beide ein Thiophen-Gerüst .
Antiflammatorische Anwendungen
Es wurde festgestellt, dass Verbindungen, die einen Thiophen-Kern enthalten, entzündungshemmende Eigenschaften aufweisen . Beispielsweise wirkt 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea als entzündungshemmendes Mittel .
Antimikrobielle Anwendungen
Thiophen-Derivate zeigen auch antimikrobielle Eigenschaften . Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Medikamente.
Antikrebs-Anwendungen
Thiophen-Derivate zeigen Antikrebs-Eigenschaften . Dies eröffnet Möglichkeiten für die Entwicklung neuer Antikrebsmedikamente.
Industrielle Chemie
Im Bereich der industriellen Chemie werden Thiophen-Derivate als Korrosionsschutzmittel eingesetzt . Dies macht sie wertvoll in Industrien, die mit Metallen arbeiten und Korrosion verhindern müssen.
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Sie werden auch bei der Herstellung von organischen lichtemittierenden Dioden (OLEDs) verwendet .
Organische Feldeffekttransistoren (OFETs)
Thiophen-Derivate werden bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies ist eine Art von Transistor, der in seinem Kanal einen organischen Halbleiter verwendet.
Antihypertensive Anwendungen
Es wurde festgestellt, dass Thiophen-Derivate antihypertensive Eigenschaften aufweisen . Dies macht sie wertvoll bei der Entwicklung von Medikamenten zur Behandlung von Bluthochdruck.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-2-[(thiophen-3-
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-15(22,8-11-5-6-23-9-11)10-20-14(21)12-3-2-4-13(7-12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVUUAGBPIXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)


![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)


![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)

![7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2538534.png)
![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)
